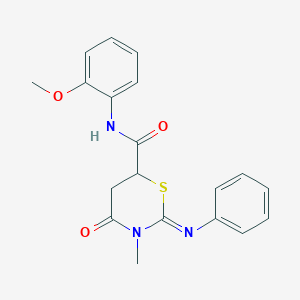![molecular formula C17H12BrN3O5 B11630577 (5E)-5-{3-bromo-4-[(4-nitrobenzyl)oxy]benzylidene}imidazolidine-2,4-dione](/img/structure/B11630577.png)
(5E)-5-{3-bromo-4-[(4-nitrobenzyl)oxy]benzylidene}imidazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de la (5E)-5-{3-bromo-4-[(4-nitrobenzyl)oxy]benzylidene}imidazolidine-2,4-dione implique généralement des réactions organiques en plusieurs étapes. Les matières premières comprennent souvent le 3-bromo-4-hydroxybenzaldéhyde et le bromure de 4-nitrobenzyle. Les étapes clés de la synthèse comprennent :
Formation de l'intermédiaire benzylidène : La réaction entre le 3-bromo-4-hydroxybenzaldéhyde et le bromure de 4-nitrobenzyle en présence d'une base telle que le carbonate de potassium conduit à la formation de l'intermédiaire benzylidène.
Cyclisation : L'intermédiaire benzylidène subit une cyclisation avec l'imidazolidine-2,4-dione en conditions acides ou basiques pour former le produit final.
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé impliqueraient probablement l'optimisation des conditions réactionnelles pour maximiser le rendement et la pureté. Cela pourrait inclure l'utilisation de réacteurs à haute pression, de systèmes à flux continu et de techniques de purification avancées telles que la chromatographie.
Analyse Des Réactions Chimiques
Types de réactions
La (5E)-5-{3-bromo-4-[(4-nitrobenzyl)oxy]benzylidene}imidazolidine-2,4-dione peut subir différents types de réactions chimiques, notamment :
Oxydation : Le groupe nitro peut être réduit en un groupe amino en utilisant des agents réducteurs tels que l'hydrogène gazeux en présence d'un catalyseur au palladium.
Substitution : L'atome de brome peut être substitué par d'autres nucléophiles tels que les amines ou les thiols dans des conditions appropriées.
Hydrolyse : Le cycle imidazolidine peut être hydrolysé en conditions acides ou basiques pour donner les acides carboxyliques correspondants.
Réactifs et conditions courants
Oxydation : Hydrogène gazeux, catalyseur au palladium.
Substitution : Amines, thiols, bases telles que l'hydroxyde de sodium.
Hydrolyse : Acide chlorhydrique, hydroxyde de sodium.
Principaux produits formés
Réduction : Formation du dérivé amino correspondant.
Substitution : Formation de dérivés substitués avec divers groupes fonctionnels.
Hydrolyse : Formation d'acides carboxyliques.
Applications de recherche scientifique
Chimie : Utilisé comme bloc de construction pour la synthèse de molécules plus complexes.
Biologie : Étudié pour son activité biologique potentielle, y compris ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Investigé pour son utilisation potentielle comme agent thérapeutique en raison de sa structure chimique unique.
Mécanisme d'action
Le mécanisme d'action de la this compound n'est pas complètement compris, mais il est supposé impliquer des interactions avec des cibles moléculaires et des voies spécifiques. Les groupes fonctionnels du composé, tels que les groupes nitro et brome, peuvent jouer un rôle dans son activité biologique en interagissant avec des enzymes ou des récepteurs dans les cellules.
Applications De Recherche Scientifique
Chemistry
In chemistry, (5E)-5-({3-BROMO-4-[(4-NITROPHENYL)METHOXY]PHENYL}METHYLIDENE)IMIDAZOLIDINE-2,4-DIONE is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and cellular processes. Its brominated and nitrophenyl groups make it a useful tool for investigating biochemical pathways.
Medicine
In medicine, (5E)-5-({3-BROMO-4-[(4-NITROPHENYL)METHOXY]PHENYL}METHYLIDENE)IMIDAZOLIDINE-2,4-DIONE has potential applications as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mécanisme D'action
The mechanism of action of (5E)-5-({3-BROMO-4-[(4-NITROPHENYL)METHOXY]PHENYL}METHYLIDENE)IMIDAZOLIDINE-2,4-DIONE involves its interaction with specific molecular targets. The brominated and nitrophenyl groups allow it to bind to enzymes and receptors, modulating their activity. This compound can inhibit or activate biochemical pathways, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Composés similaires
Acétoacétate d'éthyle : Un intermédiaire chimique largement utilisé avec une structure plus simple.
Composés fluorés : Connus pour leur haute réactivité et leurs propriétés chimiques uniques.
Unicité
La (5E)-5-{3-bromo-4-[(4-nitrobenzyl)oxy]benzylidene}imidazolidine-2,4-dione est unique en raison de sa combinaison de groupes fonctionnels et de sa structure complexe, ce qui peut conférer des activités biologiques spécifiques et une réactivité chimique non trouvées dans des composés plus simples.
Propriétés
Formule moléculaire |
C17H12BrN3O5 |
|---|---|
Poids moléculaire |
418.2 g/mol |
Nom IUPAC |
(5E)-5-[[3-bromo-4-[(4-nitrophenyl)methoxy]phenyl]methylidene]imidazolidine-2,4-dione |
InChI |
InChI=1S/C17H12BrN3O5/c18-13-7-11(8-14-16(22)20-17(23)19-14)3-6-15(13)26-9-10-1-4-12(5-2-10)21(24)25/h1-8H,9H2,(H2,19,20,22,23)/b14-8+ |
Clé InChI |
QRRYDVMXAAMZPU-RIYZIHGNSA-N |
SMILES isomérique |
C1=CC(=CC=C1COC2=C(C=C(C=C2)/C=C/3\C(=O)NC(=O)N3)Br)[N+](=O)[O-] |
SMILES canonique |
C1=CC(=CC=C1COC2=C(C=C(C=C2)C=C3C(=O)NC(=O)N3)Br)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 2-[3-hydroxy-5-(4-methoxyphenyl)-4-{[3-methyl-4-(prop-2-en-1-yloxy)phenyl]carbonyl}-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11630505.png)
![5-(4-tert-butylphenyl)-4-(4-ethoxy-2-methylbenzoyl)-3-hydroxy-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11630513.png)
![4-(5-((2-(4-Ethylpiperazin-1-yl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid](/img/structure/B11630517.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-chloro-4-methylbenzamide](/img/structure/B11630522.png)
![Ethyl 4-{[3-(ethoxycarbonyl)phenyl]amino}-6,8-dimethylquinoline-3-carboxylate](/img/structure/B11630531.png)
![1-[4-(Benzyloxy)-3-methoxybenzyl]-4-(naphthalen-2-ylsulfonyl)piperazine](/img/structure/B11630535.png)
![Ethyl 5-{[(pentafluorophenoxy)acetyl]oxy}-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B11630539.png)
![(5Z)-3-allyl-5-{[3-(4-ethoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11630543.png)
![N-(2,5-dimethylphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B11630544.png)
![5-[(1,3-Benzodioxol-5-ylmethyl)amino]-2-phenyl-1,3-oxazole-4-carbonitrile](/img/structure/B11630550.png)

![Prop-2-en-1-yl 5-cyano-6-({2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-2-methyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxylate](/img/structure/B11630564.png)
![(5Z)-5-[4-(benzyloxy)-3-bromobenzylidene]-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B11630568.png)
![1-[3-(dimethylamino)propyl]-4-[(4-ethoxy-2-methylphenyl)carbonyl]-3-hydroxy-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11630569.png)
